molecular formula C12H9BrClNO B2932592 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine CAS No. 1478840-70-8

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine

Cat. No.: B2932592
CAS No.: 1478840-70-8
M. Wt: 298.56
InChI Key: HFPHFPQMDKWLGV-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine (CAS RN: 1478840-70-8) is a bromo- and chloro-substituted pyridine derivative of high interest in advanced organic synthesis and discovery chemistry. With a molecular formula of C12H9BrClNO and a molecular weight of 298.56 g/mol , this compound serves as a versatile synthetic building block. Its molecular structure features both a bromo substituent on the pyridine ring and a (3-chlorophenyl)methoxy side chain, making it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Researchers primarily utilize this compound and its analogs in the synthesis of novel benzimidazole derivatives for exploring non-linear optical (NLO) materials and pharmaceutical candidates . Compounds in this class are investigated for their diverse biological activities, including potential antiviral, antifungal, and antihistamine properties, based on the known pharmacological profiles of related benzimidazole structures . The mechanism of action for any resulting active compound is highly specific to its final molecular target, which may include enzyme inhibition or receptor modulation. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPHFPQMDKWLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed:

    Substitution: Formation of 2-[(3-chlorophenyl)methoxy]-5-aminopyridine or 2-[(3-chlorophenyl)methoxy]-5-thiopyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound amine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Key Compounds :

  • 5-Bromo-2-[(3-methylphenyl)methoxy]pyridine: Differs by having a methyl group instead of chlorine on the benzyloxy substituent.
  • 5-Bromo-4-chloro-2-methoxypyridine (CAS 13472-58-7) : Halogens at positions 4 and 5 create distinct electronic environments. The bromine at position 5 deactivates the ring, while chlorine at position 4 may direct further substitutions to position 3 or 6 .

Table 1: Substituent Effects on Reactivity

Compound Substituents Electronic Effect Reactivity Trend
Target Compound 5-Br, 2-(3-Cl-C6H4-OCH2) Strong deactivation (Br, Cl) Moderate electrophilic substitution
5-Bromo-2-[(3-Me-C6H4)OCH2]pyridine 5-Br, 2-(3-Me-C6H4-OCH2) Moderate deactivation (Br) Enhanced nucleophilic substitution
5-Bromo-4-Cl-2-MeO-pyridine 5-Br, 4-Cl, 2-MeO Dual deactivation (Br, Cl) Directed substitution at position 3

Functional Group Variations

Methoxy vs. Hydroxy or Alkoxy Chains :

  • 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol () : The hydroxyl and ethoxy groups increase polarity, enhancing solubility in polar solvents. In contrast, the target compound’s methoxy and 3-chlorophenyl groups reduce solubility but improve lipid membrane permeability .
  • 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine () : The bulky tert-butoxy group introduces steric hindrance, limiting accessibility for reactions at position 2 compared to the target compound’s planar 3-chlorophenyl group .

Table 2: Physical Properties

Compound Molecular Weight Polarity Solubility (mg/mL)
Target Compound 298.56 Moderate ~10 (DMSO)
5-Bromo-2-methoxy-3-methylpyridine 202.05 Low ~50 (DCM)
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol 234.03 High >100 (Water)

Aromatic Ring Modifications

Pyridine vs. Quinoline/Benzofuran Cores:

  • Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (): The quinoline core’s extended π-system increases planarity and π-π stacking interactions, which are absent in the target compound. This structural difference could influence binding affinity in catalytic or receptor-based applications .
  • 5-(3-Chlorophenyl)-3-(5-bromo-3-methylbenzofuran-2-yl)-1H-pyrazolines () : The benzofuran moiety introduces a fused heterocycle, altering electronic distribution and bioactivity compared to the pyridine-based target compound .

Biological Activity

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C12H9BrClNOC_{12}H_{9}BrClNO, characterized by a pyridine ring with a bromine atom and a methoxy group attached to a chlorophenyl moiety. This unique structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The specific mechanisms of action remain under investigation, but preliminary findings suggest that it may induce apoptosis and inhibit cell cycle progression in cancer cells.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 15 μM, indicating potent cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting apoptosis induction.

Cell LineIC50 (μM)Mechanism
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Apoptosis and necrosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 8 to 16 μg/mL.

Bacterial StrainMIC (μg/mL)Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Pseudomonas aeruginosa32Bacteriostatic

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

Proposed Mechanisms

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Comparative Analysis with Related Compounds

To understand the biological activity better, it is useful to compare this compound with structurally related compounds.

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-[(2-chlorophenyl)methoxy]pyridineSimilar bromination and methoxylationDifferent chlorophenyl substitution
5-Bromo-2-[(3-methylphenyl)methoxy]pyridineContains a methyl group instead of chlorinePotentially altered biological activity
5-Bromo-2-methoxy-3-nitropyridineNitrogen substitution instead of chlorophenylExhibits distinct electronic properties

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine?

A two-step approach is commonly employed:

Bromination : Introduce bromine at the 5-position of a pyridine precursor (e.g., 2-hydroxypyridine) using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to ensure regioselectivity .

Etherification : React the brominated intermediate with (3-chlorophenyl)methanol under Mitsunobu conditions (DIAD, triphenylphosphine) or via nucleophilic substitution using a base like NaH .
Key Validation : Monitor reaction progress via TLC and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers ensure purity during synthesis?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
  • Analytical Methods : Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization to enhance crystalline yield.

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

  • Directing Groups : Introduce temporary groups (e.g., -NH₂, -OMe) at specific positions to steer bromination or coupling reactions. For example, a methoxy group at C2 can direct electrophilic substitution to C5 .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups after halogenation. Evidence from analogous compounds suggests Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O are effective .
  • Computational Guidance : Apply DFT calculations to predict reactive sites based on electron density maps .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP)?

  • Experimental Validation : Measure LogP experimentally via shake-flask method (octanol/water partition) and compare with computational tools like ChemAxon or ACD/Labs. For example, a reported LogP of 2.16 may differ from predicted values due to solvent effects.
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to verify melting points and detect polymorphic forms.

Q. What are the challenges in characterizing the (3-chlorophenyl)methoxy moiety?

  • Spectroscopic Identification :
    • NMR : The aromatic protons of the (3-chlorophenyl) group appear as a doublet of doublets (~7.2–7.5 ppm) in 1^1H NMR.
    • Mass Spectrometry : Look for isotopic patterns (Cl: 35/37, Br: 79/81) in HRMS to confirm molecular ion clusters .
  • X-ray Crystallography : If crystals are obtainable, resolve the spatial arrangement of the methoxy group relative to the pyridine ring.

Experimental Design & Data Analysis

Q. How to design stability studies under varying experimental conditions?

  • Storage Stability : Test degradation in solvents (DMSO, ethanol) at 4°C, 25°C, and -20°C over 30 days using HPLC.
  • pH Sensitivity : Expose the compound to buffers (pH 3–10) and monitor hydrolysis via LC-MS.
  • Light Sensitivity : Conduct accelerated photodegradation studies under UV/visible light .

Q. What mechanistic insights can be gained from studying substituent effects?

  • Electronic Effects : Compare reaction rates of brominated vs. non-brominated analogs in SNAr (nucleophilic aromatic substitution) to assess how electron-withdrawing groups (Br) enhance reactivity.
  • Steric Effects : Evaluate the impact of the bulky (3-chlorophenyl)methoxy group on coupling reactions using steric maps from molecular modeling software .

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